molecular formula C8H6BrNOS B1341961 2-Bromo-4-methoxybenzo[d]thiazole CAS No. 3622-39-7

2-Bromo-4-methoxybenzo[d]thiazole

Cat. No. B1341961
CAS RN: 3622-39-7
M. Wt: 244.11 g/mol
InChI Key: ZVCFJHNSAMCWGM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNOS . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of bromothiazoles, including 2-Bromo-4-methoxybenzo[d]thiazole, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps . This complete family can now be produced without the use of elemental bromine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxybenzo[d]thiazole includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The IUPAC name for this compound is 2-bromo-4-methoxy-1,3-benzothiazole .


Chemical Reactions Analysis

The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole involves a series of chemical reactions, including bromination and debromination . These reactions are part of the broader family of reactions used to synthesize bromothiazoles .


Physical And Chemical Properties Analysis

2-Bromo-4-methoxybenzo[d]thiazole has a molecular weight of 244.11 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 242.93535 g/mol . The topological polar surface area is 50.4 Ų . The heavy atom count is 12 .

Scientific Research Applications

1. Organic Electronics

  • Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
  • Method : A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole . The reaction was carried out using aqueous potassium ferricyanide as an oxidant .
  • Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

2. Medicinal Chemistry

  • Application : Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Method : Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
  • Results : These newly synthesized compounds were screened for their antifungal and antibacterial activities .

3. Antimicrobial and Antifungal Activities

  • Application : Thiazole derivatives have been found to have antimicrobial and antifungal activities .
  • Method : Yurttas et al. synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities .
  • Results : The compounds were tested against Gram-positive bacteria Enterococcus faecalis, Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

4. Antioxidant Activity

  • Application : Thiazole derivatives have been found to have antioxidant activity .
  • Method : A series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results : The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

5. Joint and Muscular Discomfort Management

  • Application : Thiazole derivatives have been used in the management of joint and muscular discomforts .
  • Method : Fentiazac, a non-steroidal drug containing a thiazole moiety, has been introduced for this purpose .
  • Results : Fentiazac has been found to be effective in managing joint and muscular discomforts .

6. Antiviral Activity

  • Application : Thiazole derivatives have been found to have antiviral activity . They have been used in the development of antiretroviral drugs .
  • Method : New series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results : Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and with COVID-19 main protease . The binding affinities of compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol . These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

properties

IUPAC Name

2-bromo-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCFJHNSAMCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593073
Record name 2-Bromo-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxybenzo[d]thiazole

CAS RN

3622-39-7
Record name 2-Bromo-4-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methoxybenzothiazole (1.5 g) and potassium bromide (3.5 g) in sulphuric acid (1.25M, 50 ml) at 0° C. was added sodium nitrite (0.86 g) over a period of 1 hr. The reaction was allowed to warm to room temperature and stirred for 2 hrs, before being extracted with dichloromethane (3×50 ml). The combined organic extracts were dried over magnesium sulphate (5 g), and the solvent removed in vacuo to yield an off white solid. This was purified by flash chromatography (eluent 50% ethyl acetate/hexane) to yield the title compound as a white solid (1.6 g). TLC Ff 0.30 (20% ethyl acetate in hexane)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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